3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone
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Overview
Description
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine ring, a phenyl group, and a piperidino sulfone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminopyridine derivatives with appropriate halogenated compounds, followed by sulfonation and piperidination steps. The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, and methods such as crystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
Uniqueness
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone is unique due to its combination of an imidazo[1,2-a]pyridine ring with a piperidino sulfone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H18ClN3O2S |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
6-chloro-2-(3-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C18H18ClN3O2S/c19-15-7-8-18-20-17(13-21(18)12-15)14-5-4-6-16(11-14)25(23,24)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2 |
InChI Key |
QSSYOUMVZNYLDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
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